2-Chloro-7-methylquinazoline is cataloged under the Chemical Abstracts Service number 1388025-87-3. It belongs to the broader category of heterocyclic compounds, specifically those containing a fused benzene and pyrimidine ring structure. Quinazolines are noted for their versatility in organic synthesis and their presence in numerous biologically active molecules .
The synthesis of 2-Chloro-7-methylquinazoline typically involves a chlorination reaction of 7-methylquinazoline. One common method employs thionyl chloride as the chlorinating agent under reflux conditions. The general reaction can be represented as follows:
2-Chloro-7-methylquinazoline is involved in several types of chemical reactions:
The products from these reactions include:
Research has indicated that quinazoline derivatives can act as inhibitors for specific kinases and other enzymes critical in signaling pathways associated with tumor growth and metastasis .
The physical and chemical properties of 2-Chloro-7-methylquinazoline include:
Property | Value |
---|---|
Appearance | Yellow solid |
Melting Point | Approximately 148–150 °C |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under standard laboratory conditions |
These properties influence its handling, storage, and application in synthetic chemistry .
2-Chloro-7-methylquinazoline has several significant applications:
Quinazoline represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design and development. This bicyclic framework consists of a benzene ring fused to a pyrimidine ring, creating a structurally robust platform for chemical modifications. The significance of quinazoline derivatives stems from their diverse bioactivity profiles, which include anticancer, antimicrobial, anti-inflammatory, and central nervous system applications [4] . Over 200 naturally occurring quinazoline alkaloids have been identified from various plant families, microorganisms, and animal sources, providing inspiration for numerous synthetic derivatives with enhanced therapeutic properties [10].
The molecular architecture of quinazoline allows precise stereoelectronic modulation through strategic substitutions at various positions (C-2, C-4, C-6, and C-7), enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. This adaptability has led to several clinically approved drugs, including EGFR inhibitors like gefitinib for non-small cell lung cancer and α1-adrenergic antagonists such as prazosin for hypertension [10]. The structural plasticity of the quinazoline core facilitates its function as a multitarget-directed ligand (MTDL), particularly valuable for complex multifactorial diseases like Alzheimer's and cancer, where simultaneous modulation of multiple pathological pathways is advantageous [4] [10].
Table 1: Clinically Significant Quinazoline-Based Therapeutics
Drug Name | Therapeutic Application | Molecular Target | Key Structural Features |
---|---|---|---|
Gefitinib | Non-small cell lung cancer | EGFR tyrosine kinase | Quinazoline with morpholinoethoxy and fluoroanilino substituents |
Prazosin | Hypertension, PTSD | α1-Adrenergic receptor | 4-Amino-2-furoylquinazoline derivative |
Lapatinib | Breast cancer | HER2/EGFR tyrosine kinases | Quinazoline with furanyl methylsulfanylethoxy substituents |
Dacomitinib | Non-small cell lung cancer | Pan-HER inhibitor | 4-anilinoquinazoline with acrylamide side chain |
2-Chloro-7-methylquinazoline (CAS# not specified in sources) serves as a versatile synthetic intermediate with strategic functional groups that enable diverse chemical transformations. The electron-deficient C-2 chlorine provides a site for nucleophilic displacement reactions with amines, alkoxides, and thiols, allowing the introduction of various pharmacophores. Simultaneously, the electron-donating methyl group at C-7 enhances the aromatic system's electron density, influencing both reactivity and molecular interactions [2] [6]. This combination of substituents creates a dipolar reactivity profile that facilitates regioselective modifications essential for constructing complex molecules.
The compound's molecular weight (approximately 178.62 g/mol based on analogous structures) and balanced lipophilicity (LogP ~2.14) contribute to favorable drug-like properties in resulting derivatives [3]. This makes it particularly valuable for generating targeted libraries in drug discovery programs. The methyl group at C-7 can be further functionalized through oxidation to aldehyde or carboxylic acid intermediates, enabling additional structural diversification pathways. In pharmaceutical synthesis, 2-chloro-7-methylquinazoline has been employed as a precursor to protein kinase inhibitors, tubulin polymerization modulators, and receptor tyrosine kinase antagonists through sequential substitution reactions [2] . Its compact bicyclic structure provides rigid spatial orientation of substituents, crucial for optimal target binding in biologically active molecules.
Table 2: Strategic Modifications of 2-Chloro-7-methylquinazoline
Reaction Site | Reagent Type | Resulting Functional Group | Application in Derivative Synthesis |
---|---|---|---|
C-2 Chlorine | Primary amines | 2-Aminoquinazoline | EGFR inhibitors, kinase antagonists |
C-2 Chlorine | Alkoxides | 2-Alkoxyquinazoline | CNS-active compounds, sedatives |
C-7 Methyl | KMnO₄ oxidation | 7-Carboxyquinazoline | Carboxamide formation, solubility enhancement |
C-7 Methyl | SeO₂ oxidation | 7-Formylquinazoline | Schiff base formation, molecular hybridization |
The quinazoline framework has undergone significant therapeutic evolution since its first synthesis in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through condensation reactions [4] [10]. Early investigations focused on natural alkaloids like febrifugine from Dichroa febrifuga, which demonstrated antimalarial properties and stimulated interest in quinazoline-based drug development [10]. The formal characterization of quinazoline by Gabriel and Colman in 1903 established systematic approaches to derivative synthesis and marked the beginning of medicinal exploration [4].
The mid-20th century witnessed expansion into CNS-active derivatives, with 2,3-disubstituted quinazolines showing sedative and anticonvulsant effects in animal models [4]. This period also saw the development of clinically important antihypertensives like prazosin (1970s), which established the 4-aminoquinazoline motif as a privileged structure for α-adrenergic blockade. The mid-1990s brought a paradigm shift with the discovery of quinazoline-based tyrosine kinase inhibitors, culminating in FDA approval of gefitinib (2003) for non-small cell lung cancer . Throughout this evolution, halogenated quinazolines, particularly 2- and 4-chloro derivatives, have served as indispensable synthetic intermediates due to their controlled reactivity. The strategic placement of methyl substituents like the 7-methyl group in 2-chloro-7-methylquinazoline emerged as a key strategy to fine-tune electronic properties while maintaining metabolic stability in drug candidates [3] [9]. Contemporary research focuses on multi-target quinazoline derivatives addressing complex diseases, with halogenated methylquinazolines remaining fundamental building blocks in these innovative drug design approaches [4] .
Table 3: Evolution of Quinazoline-Based Therapeutics
Time Period | Development Milestone | Representative Agents | Therapeutic Area |
---|---|---|---|
1869-1900 | Initial synthesis and characterization | 2-Cyano-3,4-dihydro-4-oxoquinazoline | Research curiosity |
1950s-1970s | CNS-active derivatives | Methaqualone (discontinued) | Sedatives, hypnotics |
1970s-1980s | Cardiovascular agents | Prazosin, Terazosin | Hypertension, BPH |
1990s-2000s | Tyrosine kinase inhibitors | Gefitinib, Erlotinib | Oncology (NSCLC) |
2010s-present | Multi-target agents | Hybrid quinazoline derivatives | Alzheimer's, multi-drug resistant cancers |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8